4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide
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Overview
Description
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is an organic compound with the molecular formula C12H12BrFN2O2 and a molecular weight of 315.142. This compound is characterized by the presence of bromine, fluorine, and a benzamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Amidation: The intermediate product is then subjected to amidation with 2-(prop-2-enoylamino)ethylamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amidation in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The prop-2-enoylamino group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-methylaniline
- 4-Bromo-3-fluoro-2-methylphenylamine
Uniqueness
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is unique due to its specific combination of bromine, fluorine, and the prop-2-enoylaminoethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-9(13)10(14)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSDWUZRLUOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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